molecular formula C19H18ClN5O3S B2945612 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1114630-96-4

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2945612
CAS No.: 1114630-96-4
M. Wt: 431.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • The 5-oxo group contributes to hydrogen-bonding interactions, while the 4-propyl chain may influence lipophilicity and pharmacokinetics .
  • Sulfanyl-acetamide side chain: The thioether linkage (-S-) connects the core to an acetamide moiety, with a furan-2-ylmethyl group on the nitrogen.

Synthetic routes for analogous compounds involve reacting triazoloquinazoline thiols with chloroacetamides under basic conditions (e.g., KOH in ethanol), followed by reflux and purification . While pharmacological data specific to this compound are unavailable, structurally related derivatives exhibit anti-exudative and anti-inflammatory activities, often benchmarked against diclofenac sodium .

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3S/c1-2-7-24-17(27)14-9-12(20)5-6-15(14)25-18(24)22-23-19(25)29-11-16(26)21-10-13-4-3-8-28-13/h3-6,8-9H,2,7,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQPGGNZRSXIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Triazoloquinazoline Core: : This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

  • Introduction of the Sulfanyl Group: : The sulfanyl group is introduced through a nucleophilic substitution reaction. This step may require the use of thiol reagents and appropriate solvents to achieve the desired substitution.

  • Attachment of the Furan Ring: : The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling. These reactions often require palladium catalysts and specific ligands to ensure high yields and selectivity.

  • Formation of the Acetamide Moiety: : The final step involves the formation of the acetamide moiety through an amidation reaction. This step may require the use of amine reagents and coupling agents, such as EDC or DCC, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

    Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.

Scientific Research Applications

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

  • Biological Studies: : The compound is used in biological studies to understand its mechanism of action, cellular uptake, and metabolic pathways. It serves as a tool compound to study the effects of triazoloquinazoline derivatives on biological systems.

  • Chemical Research: : The compound is used in chemical research to develop new synthetic methodologies, study reaction mechanisms, and explore the reactivity of triazoloquinazoline derivatives.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may target enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit specific kinases or enzymes involved in cancer cell proliferation.

  • Pathways Involved: : The compound may modulate signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its biological effects. These pathways are often involved in cell growth, survival, and inflammation.

Comparison with Similar Compounds

Anti-Exudative Activity

  • Furan-containing analogs : Derivatives with furan-2-yl groups (e.g., compounds in ) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s furan substituent may similarly enhance efficacy in inflammation models .
  • Phenyl vs. heteroaromatic substituents : Analogs with phenyl groups (e.g., Analog 1) showed moderate activity, suggesting that the furan’s electronic profile improves target engagement .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in Analog 2 increases logP (predicted >3.5), favoring blood-brain barrier penetration, whereas the target compound’s furan group balances polarity and bioavailability .
  • Metabolic stability : The 7-Cl and 4-propyl groups in the target compound may reduce cytochrome P450-mediated oxidation, extending half-life compared to unsubstituted analogs .

Biological Activity

The compound 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a member of the triazoloquinazoline derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structure

The compound features several key functional groups:

  • Triazole ring : Contributes to its biological activity.
  • Quinazoline core : Known for a variety of pharmacological effects.
  • Sulfanyl group : Enhances reactivity and potential interactions with biological targets.
  • Acetamide moiety : Impacts solubility and biological interactions.

The molecular formula is C21H20ClN5O2SC_{21}H_{20}ClN_{5}O_{2}S, and its IUPAC name is 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(furan-2-yl)methylacetamide.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H20ClN5O2S
Molecular Weight441.93 g/mol
IUPAC Name2-({7-chloro-5-oxo...
Chemical StructureChemical Structure

Antimicrobial Activity

Recent studies have demonstrated that triazoloquinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study Findings

  • Antibacterial Activity :
    • The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
    • It displayed weaker activity against other tested strains, indicating selective efficacy.
  • Enzyme Inhibition :
    • The compound has been noted for its inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurological disorders.
  • Anticancer Properties :
    • In vitro studies indicated that this compound can inhibit tumor cell growth across several human cancer cell lines, demonstrating a potency comparable to established chemotherapeutic agents like cisplatin.

The biological activity of the compound is attributed to its ability to interact with specific enzymes and cellular pathways:

  • Docking Studies : These studies have elucidated the binding interactions between the compound and target proteins, indicating favorable binding affinities that underpin its pharmacological effects.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialModerate to strong against specific strains
Enzyme InhibitionStrong inhibition of acetylcholinesterase
AnticancerInhibitory effects on tumor growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.